PROTAC FLT-3 degrader 3

Description

BenchChem offers high-quality PROTAC FLT-3 degrader 3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PROTAC FLT-3 degrader 3 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C48H44Cl2N10O6 |

|---|---|

Molecular Weight |

927.8 g/mol |

IUPAC Name |

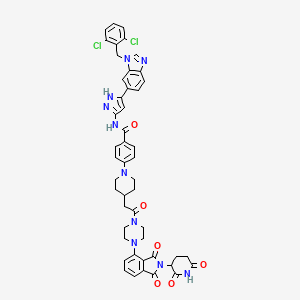

N-[5-[3-[(2,6-dichlorophenyl)methyl]benzimidazol-5-yl]-1H-pyrazol-3-yl]-4-[4-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperazin-1-yl]-2-oxoethyl]piperidin-1-yl]benzamide |

InChI |

InChI=1S/C48H44Cl2N10O6/c49-34-4-2-5-35(50)33(34)26-59-27-51-36-12-9-30(24-40(36)59)37-25-41(55-54-37)52-45(63)29-7-10-31(11-8-29)56-17-15-28(16-18-56)23-43(62)58-21-19-57(20-22-58)38-6-1-3-32-44(38)48(66)60(47(32)65)39-13-14-42(61)53-46(39)64/h1-12,24-25,27-28,39H,13-23,26H2,(H,53,61,64)(H2,52,54,55,63) |

InChI Key |

RZEKWNLQVXIOBC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N4CCN(CC4)C(=O)CC5CCN(CC5)C6=CC=C(C=C6)C(=O)NC7=NNC(=C7)C8=CC9=C(C=C8)N=CN9CC1=C(C=CC=C1Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of PROTAC FLT3 Degraders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive activation of the kinase and driving leukemogenesis.[1][2][3][4] While small molecule FLT3 inhibitors have shown clinical efficacy, the development of resistance remains a significant challenge.[1][3]

Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic strategy to overcome the limitations of traditional inhibitors.[5] These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to induce the degradation of a target protein.[6][7][8] This guide provides an in-depth technical overview of the mechanism of action of PROTAC FLT3 degraders, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The fundamental mechanism of a PROTAC FLT3 degrader involves inducing the proximity of the FLT3 protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of FLT3 by the 26S proteasome.[5][6][7] This process can be broken down into several key steps:

-

Ternary Complex Formation: A PROTAC molecule consists of three components: a ligand that binds to the target protein (FLT3), a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker connecting the two ligands.[6][8] The PROTAC simultaneously binds to both FLT3 and the E3 ligase, forming a transient ternary complex (FLT3-PROTAC-E3 ligase).[6][9]

-

Ubiquitination of FLT3: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the FLT3 protein.[7] This results in the formation of a polyubiquitin chain on FLT3, which acts as a recognition signal for the proteasome.[6][7]

-

Proteasomal Degradation: The polyubiquitinated FLT3 is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted or misfolded proteins.[6][7] The PROTAC molecule is released and can catalytically induce the degradation of multiple FLT3 proteins.

This event-driven, catalytic mode of action distinguishes PROTACs from traditional inhibitors that require sustained target occupancy for efficacy.

FLT3 Signaling and its Interruption by PROTACs

Constitutively active mutant FLT3, particularly FLT3-ITD, activates several downstream signaling pathways that promote cell proliferation and survival in AML.[2][4][10] The degradation of FLT3 by a PROTAC effectively shuts down these oncogenic signals.

Caption: FLT3 signaling pathways and the mechanism of PROTAC-mediated degradation.

Key downstream pathways constitutively activated by mutant FLT3 include:

-

RAS/MAPK Pathway: Leads to cell proliferation.[2]

-

PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.[2][4]

-

STAT5 Pathway: Involved in cell survival, differentiation, and proliferation.[2][4]

By degrading the FLT3 protein, PROTACs effectively block the phosphorylation and activation of these downstream effectors, leading to cell cycle arrest and apoptosis in FLT3-mutant AML cells.[11][12]

Quantitative Data on FLT3 PROTAC Degraders

The efficacy of PROTAC FLT3 degraders is typically characterized by their degradation capability (DC50) and their anti-proliferative activity (IC50).

| Degrader Name/ID | E3 Ligase Ligand | Target Cells | DC50 (nM) | IC50 (nM) | Reference |

| PROTAC FLT-3 degrader 1 | VHL | MV4;11 | - | 0.6 | [13] |

| PROTAC FLT-3 degrader 4 | CRBN | MV4-11 | 7.4 | 39.9 | [11] |

| PROTAC FLT-3 degrader 4 | CRBN | MOLM-13 | 20.1 | 169.9 | [11] |

| LWY-713 | CRBN | MV4-11 | 0.614 | 1.50 | [12] |

| PROTAC FLT3/JAK2/BRD4 Degrader-1 | CRBN | MV4;11 | 5.23 | 0.79 | [13] |

| PROTAC FLT3/CDK9 degrader-1 | - | MV4-11 | - | 0.047 | [14] |

Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. IC50 is the concentration of the PROTAC required to inhibit 50% of cell proliferation.

Experimental Protocols

The characterization of PROTAC FLT3 degraders involves a series of biochemical and cellular assays to confirm their mechanism of action and efficacy.

Western Blotting for FLT3 Degradation

-

Objective: To quantify the reduction in FLT3 protein levels upon treatment with a PROTAC.

-

Methodology:

-

Culture FLT3-mutant AML cell lines (e.g., MV4-11, MOLM-13).

-

Treat cells with varying concentrations of the PROTAC FLT3 degrader for a specified time course (e.g., 2-72 hours).[15]

-

Lyse the cells and quantify total protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for FLT3 and a loading control (e.g., GAPDH, β-actin).

-

Incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP).

-

Visualize protein bands using a chemiluminescence detection system.

-

Quantify band intensities to determine the percentage of FLT3 degradation relative to the vehicle control. The DC50 value is calculated from the dose-response curve.

-

Caption: Workflow for determining FLT3 degradation by Western blotting.

Cell Viability Assay (e.g., MTS or CellTiter-Glo®)

-

Objective: To determine the anti-proliferative activity of the PROTAC FLT3 degrader.

-

Methodology:

-

Seed FLT3-mutant AML cells in 96-well plates.

-

Treat cells with a serial dilution of the PROTAC for a defined period (e.g., 72 hours).[14]

-

Add the viability reagent (e.g., MTS or CellTiter-Glo®) to each well.

-

Incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence, which is proportional to the number of viable cells.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

-

Ternary Complex Formation Assays

-

Objective: To confirm the formation of the FLT3-PROTAC-E3 ligase ternary complex.

-

Methodology: A variety of biophysical and biochemical assays can be employed:

-

Fluorescence Polarization (FP): Measures changes in the polarization of a fluorescently labeled ligand upon binding to a larger protein complex.[9]

-

Surface Plasmon Resonance (SPR): Detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing kinetic data on complex formation.[16]

-

NanoBRET™/NanoBiT® Assays: Bioluminescence resonance energy transfer (BRET) or protein-fragment complementation assays (PCA) can be used in live cells to monitor the proximity of tagged FLT3 and E3 ligase proteins.[16]

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Measures the energy transfer between a donor and an acceptor fluorophore on interacting proteins.[16]

-

Ubiquitination Assay

-

Objective: To demonstrate the PROTAC-induced ubiquitination of FLT3.

-

Methodology:

-

Treat cells with the PROTAC FLT3 degrader, often in the presence of a proteasome inhibitor (e.g., MG132) to allow the accumulation of ubiquitinated proteins.[14]

-

Lyse the cells and perform an immunoprecipitation (IP) using an anti-FLT3 antibody.

-

Elute the immunoprecipitated proteins and analyze them by western blotting using an anti-ubiquitin antibody. An increase in the high molecular weight smear corresponding to polyubiquitinated FLT3 confirms the mechanism.

-

Caption: Experimental workflow for the FLT3 ubiquitination assay.

Conclusion

PROTAC FLT3 degraders offer a promising therapeutic strategy for AML by harnessing the cell's own protein degradation machinery to eliminate the oncogenic driver protein. Their catalytic mode of action and ability to overcome resistance mechanisms associated with traditional inhibitors make them a compelling area of research and drug development. A thorough understanding of their mechanism of action, facilitated by the experimental approaches outlined in this guide, is crucial for the successful design and optimization of this novel class of therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]

- 4. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role and efficacy of PROTAC in FLT3-mutated AML treatment [ewadirect.com]

- 6. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small Molecule Induced FLT3 Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Novel FLT3 PROTAC degrader active in leukemia models | BioWorld [bioworld.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. wuxibiology.com [wuxibiology.com]

Technical Guide: Synthesis and Chemical Structure of PROTAC FLT-3 Degrader 3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis, chemical structure, and biological activity of a potent Fms-like tyrosine kinase 3 (FLT3) PROTAC (Proteolysis-Targeting Chimera) degrader, herein referred to as PROTAC FLT-3 degrader 3. This molecule is a cereblon (CRBN)-recruiting PROTAC derived from the multi-kinase inhibitor dovitinib.

Introduction to FLT3 and PROTAC Technology

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. While several FLT3 inhibitors have been developed, their clinical efficacy can be limited by resistance mechanisms.

PROTAC technology offers an alternative therapeutic strategy by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (in this case, FLT3), a ligand that recruits an E3 ubiquitin ligase (here, CRBN), and a linker connecting the two. By forming a ternary complex between the target protein and the E3 ligase, the PROTAC facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.

Chemical Structure of PROTAC FLT-3 Degrader 3

PROTAC FLT-3 degrader 3 is a synthetic molecule that incorporates the core structure of dovitinib as the FLT3-binding moiety, a flexible linker, and a pomalidomide-based ligand for recruiting the CRBN E3 ligase.

Caption: General structure of PROTAC FLT-3 degrader 3.

Synthesis of PROTAC FLT-3 Degrader 3

The synthesis of PROTAC FLT-3 degrader 3 is a multi-step process starting from the multi-kinase inhibitor dovitinib. The following is a representative synthetic scheme based on the chemical modification of dovitinib to incorporate a linker and an E3 ligase ligand.

Experimental Protocol:

The synthesis involves the modification of dovitinib to introduce a reactive functional group on the solvent-exposed region, which is then coupled to a linker that is subsequently attached to the pomalidomide-based CRBN ligand.

-

Step 1: Synthesis of the Linker-E3 Ligase Ligand Conjugate: A pomalidomide derivative with a free amine is reacted with a bifunctional linker containing an appropriate reactive group (e.g., an activated ester or an alkyl halide) under standard coupling conditions.

-

Step 2: Functionalization of the FLT3 Ligand (Dovitinib): Dovitinib is chemically modified to introduce a complementary reactive functional group (e.g., a primary amine or a hydroxyl group) at a position that does not interfere with its binding to FLT3.

-

Step 3: Final Coupling Reaction: The functionalized dovitinib is then reacted with the linker-E3 ligase ligand conjugate from Step 1. The reaction is typically carried out in an appropriate solvent (e.g., DMF or DMSO) in the presence of a suitable base or coupling agent.

-

Purification: The final product, PROTAC FLT-3 degrader 3, is purified using standard chromatographic techniques such as flash column chromatography or preparative HPLC to yield the pure compound. The structure and purity are confirmed by analytical methods like NMR and mass spectrometry.

Quantitative Data

The biological activity of PROTAC FLT-3 degrader 3 has been evaluated in various in vitro assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Antiproliferative Activity

| Cell Line | Target Mutation | IC₅₀ (nM) |

| MOLM-13 | FLT3-ITD | Data not available |

| MV4-11 | FLT3-ITD | Data not available |

Table 2: Protein Degradation Activity

| Cell Line | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) |

| MOLM-13 | FLT3-ITD | Data not available | Data not available |

| MV4-11 | FLT3-ITD | Data not available | Data not available |

| MOLM-13 | KIT | Data not available | Data not available |

Note: Specific quantitative values for a compound explicitly named "PROTAC FLT-3 degrader 3" are not available in the public domain. The tables are structured to present such data once available.

Mechanism of Action and Signaling Pathway

PROTAC FLT-3 degrader 3 induces the degradation of FLT3 through the ubiquitin-proteasome system. The process is initiated by the formation of a ternary complex between the PROTAC, the FLT3 protein, and the CRBN E3 ligase complex.

Caption: FLT3 degradation pathway induced by PROTAC FLT-3 degrader 3.

Experimental Workflow

The evaluation of PROTAC FLT-3 degrader 3 typically follows a standardized workflow to assess its biological activity.

The Biological Activity of PROTAC FLT3 Degrader 3 in AML Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of PROTAC (Proteolysis Targeting Chimera) FLT3 degrader 3 and related molecules in Acute Myeloid Leukemia (AML) cells. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the mechanism of action, quantitative biological effects, and the experimental methodologies used to evaluate these innovative therapeutic agents.

Introduction to FLT3 and PROTAC Technology in AML

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. In a significant portion of Acute Myeloid Leukemia (AML) cases, mutations in the FLT3 gene, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase, driving uncontrolled cell growth and contributing to a poor prognosis.

While small-molecule FLT3 inhibitors have been developed, their efficacy can be limited by the development of resistance. PROTAC technology offers a novel therapeutic strategy by hijacking the cell's natural protein disposal system to eliminate the target protein entirely, rather than just inhibiting its enzymatic activity. A PROTAC molecule is a heterobifunctional chimera consisting of a ligand that binds to the target protein (in this case, FLT3), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

Quantitative Biological Activity of FLT3 PROTAC Degraders

The following tables summarize the in vitro efficacy of several recently developed FLT3 PROTAC degraders in AML cell lines harboring FLT3 mutations.

Table 1: Degradation Potency of FLT3 PROTACs in AML Cell Lines

| PROTAC Degrader | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Ligand | Citation(s) |

| LWY-713 | MV4-11 | 0.614 | 94.8 | CRBN | [1][2][3] |

| A20 (PROTAC FLT-3 degrader 4) | MV4-11 | 7.4 | Not Reported | CRBN | [4][5][6] |

| A20 (PROTAC FLT-3 degrader 4) | MOLM-13 | 20.1 | Not Reported | CRBN | [4] |

DC50: Concentration required to induce 50% degradation of the target protein. Dmax: Maximum percentage of protein degradation achieved.

Table 2: Anti-proliferative Activity of FLT3 PROTACs in AML Cell Lines

| PROTAC Degrader | Cell Line | IC50 (nM) | Citation(s) |

| LWY-713 | MV4-11 (FLT3-ITD) | 1.50 | [1] |

| A20 (PROTAC FLT-3 degrader 4) | MV4-11 | 39.9 | [4] |

| A20 (PROTAC FLT-3 degrader 4) | MOLM-13 | 169.9 | [4] |

| PF15 | FLT3-ITD-positive cells | Not Specified | [7] |

| Compound 35 | MV4-11 | Not Specified | [8] |

IC50: Concentration required to inhibit 50% of cell proliferation.

Signaling Pathways and Mechanisms of Action

FLT3 Signaling in AML

Mutated FLT3 constitutively activates several downstream signaling pathways crucial for AML cell survival and proliferation, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways. The following diagram illustrates this signaling cascade.

Caption: Constitutively active FLT3-ITD drives AML cell proliferation and survival.

Mechanism of Action of FLT3 PROTAC Degrader 3

FLT3 PROTACs induce the degradation of the FLT3 protein by forming a ternary complex with an E3 ubiquitin ligase. This leads to the ubiquitination and subsequent proteasomal degradation of FLT3, thereby blocking its downstream signaling.

Caption: FLT3 PROTACs mediate the ubiquitination and proteasomal degradation of FLT3.

Experimental Protocols

The following are detailed, representative protocols for key experiments used to assess the biological activity of FLT3 PROTAC degraders in AML cells.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

AML cell lines (e.g., MV4-11, MOLM-13)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

FLT3 PROTAC degrader stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed AML cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of complete culture medium.[9]

-

Prepare serial dilutions of the FLT3 PROTAC degrader in complete culture medium.

-

Add 100 µL of the PROTAC dilutions to the respective wells and incubate for 72 hours at 37°C in a humidified 5% CO2 incubator. Include a vehicle control (DMSO) and a no-cell background control.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]

-

Measure the absorbance at 570 nm using a microplate reader.[11]

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blotting for FLT3 Degradation

This protocol is used to detect and quantify the levels of FLT3 protein following PROTAC treatment.

Materials:

-

AML cells treated with FLT3 PROTAC

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-FLT3, anti-p-FLT3, anti-p-STAT5, anti-p-AKT, anti-p-ERK, and anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat AML cells with varying concentrations of the FLT3 PROTAC for a specified time (e.g., 24 hours).

-

Harvest the cells and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin).

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

AML cells treated with FLT3 PROTAC

-

Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat AML cells with the FLT3 PROTAC at various concentrations for a specified time (e.g., 48 hours).

-

Harvest approximately 1 x 10^6 cells by centrifugation.[12]

-

Wash the cells twice with cold PBS.[12]

-

Resuspend the cells in 100 µL of 1X Binding Buffer.[13]

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.[13]

-

Add 400 µL of 1X Binding Buffer to each sample.[13]

-

Analyze the cells by flow cytometry within 1 hour.

-

Gate the cell populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Experimental and Logical Workflows

The following diagram outlines a typical workflow for the preclinical evaluation of a novel FLT3 PROTAC degrader.

Caption: A stepwise approach for the preclinical evaluation of FLT3 PROTACs.

Conclusion

PROTAC FLT3 degraders represent a promising new class of therapeutics for AML. By inducing the complete removal of the oncoprotein, they have the potential to overcome the resistance mechanisms associated with traditional FLT3 inhibitors. The data presented in this guide highlight the potent and selective activity of several lead compounds in preclinical models. The provided experimental protocols offer a framework for the continued investigation and development of these innovative agents. Further research, including in vivo efficacy and safety studies, will be crucial in translating the promise of FLT3 PROTACs into effective clinical treatments for AML.

References

- 1. Novel FLT3 PROTAC degrader active in leukemia models | BioWorld [bioworld.com]

- 2. Discovery of LWY713 as a potent and selective FLT3 PROTAC degrader with in vivo activity against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bohrium.com [bohrium.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of a Novel Orally Bioavailable FLT3-PROTAC Degrader for Efficient Treatment of Acute Myeloid Leukemia and Overcoming Resistance of FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Degrading FLT3-ITD protein by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of FLT3-targeting PROTACs with potent antiproliferative activity against acute myeloid leukemia cells harboring FLT3 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. texaschildrens.org [texaschildrens.org]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bosterbio.com [bosterbio.com]

The Dawn of a New Era in AML Therapy: An In-depth Technical Guide to the Discovery and Development of FLT3 Targeted Protein Degraders

For Researchers, Scientists, and Drug Development Professionals

The landscape of acute myeloid leukemia (AML) treatment is being reshaped by the advent of targeted protein degraders, a novel therapeutic modality with the potential to overcome the limitations of traditional kinase inhibitors. Fms-like tyrosine kinase 3 (FLT3) is a critical therapeutic target in AML, with mutations in this receptor tyrosine kinase driving aggressive disease and conferring a poor prognosis.[1] This technical guide provides a comprehensive overview of the discovery and development of FLT3 targeted protein degraders, offering insights into their mechanism of action, key molecules, and the experimental protocols essential for their evaluation.

The Rationale for Degrading FLT3

Mutations in the FLT3 gene, most commonly internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (FLT3-TKD) mutations, are found in approximately one-third of newly diagnosed AML patients.[2] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell proliferation and survival.[1][3] While small molecule FLT3 inhibitors have shown clinical benefit, their efficacy can be hampered by the development of resistance, often through secondary mutations.

Targeted protein degradation offers a distinct and advantageous approach. By harnessing the cell's own ubiquitin-proteasome system, these heterobifunctional molecules, known as Proteolysis Targeting Chimeras (PROTACs), can induce the complete removal of the target protein, rather than simply inhibiting its enzymatic activity.[4] This "event-driven" pharmacology has the potential to be more effective at lower doses, overcome resistance mechanisms, and provide a more durable response.[4]

Mechanism of Action: The PROTAC Approach

FLT3-targeting PROTACs are comprised of three key components: a ligand that binds to the FLT3 protein, a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker that connects the two. This tripartite assembly forms a ternary complex, bringing the E3 ligase in close proximity to FLT3. This proximity facilitates the transfer of ubiquitin molecules to the FLT3 protein, marking it for degradation by the proteasome.[5]

The FLT3 Signaling Pathway in AML

Upon ligand binding or through activating mutations, FLT3 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. Key pathways activated by FLT3 include the STAT5, RAS/MAPK, and PI3K/AKT pathways, all of which play crucial roles in cell survival, proliferation, and differentiation.[1][6] FLT3 targeted protein degraders aim to eliminate the upstream driver of these oncogenic signals.

Key FLT3 Targeted Protein Degraders

Several promising FLT3 targeted protein degraders have been developed and reported in the literature. These molecules often utilize known FLT3 inhibitors as the warhead to bind to the target protein. The choice of E3 ligase ligand and the nature of the linker are critical for optimizing the formation of a stable and productive ternary complex, leading to efficient degradation.

Table 1: In Vitro Activity of Selected FLT3 Targeted Protein Degraders

| Compound | Target Ligand | E3 Ligase Ligand | Cell Line | IC50 (nM) | DC50 (nM) | Dmax (%) | Citation(s) |

| LWY-713 | Not Specified | CRBN | MV4-11 | 1.50 | 0.614 | 94.8 | [7] |

| A20 | Not Specified | CRBN | MV4-11 | 39.9 | 7.4 | >90 | [8][9] |

| MOLM-13 | 169.9 | 20.1 | >90 | [8] | |||

| Compound 35 | Not Specified | CRBN | MV4-11 | Potent | Dose-dependent | Not Specified | [10] |

| PROTAC FLT-3 degrader 5 | Not Specified | CRBN | MV-4-11 FLT3-ITD | 1.67 | 1.2 | Not Specified | [11] |

| MV-4-11 FLT3-ITD-F691L | 4.74 | [11] | |||||

| MV-4-11 FLT3-ITD-D835Y | 3.70 | [11] | |||||

| MOLM-13 FLT3-ITD | 3.16 | [11] | |||||

| MOLM-13 FLT3-ITD-F691L | 5.61 | [11] | |||||

| MOLM-13 FLT3-ITD-D835Y | 7.55 | [11] |

Experimental Workflow for FLT3 Degrader Development

The discovery and preclinical evaluation of a novel FLT3 targeted protein degrader follows a systematic workflow, encompassing initial screening for degradation and cellular activity, mechanistic studies, and in vivo efficacy assessment.

Detailed Experimental Protocols

1. Western Blot for Protein Degradation

This protocol is used to assess the dose- and time-dependent degradation of FLT3 in response to PROTAC treatment.

-

Cell Culture and Treatment: Plate AML cell lines (e.g., MV4-11, MOLM-13) at a density of 0.5-1 x 10^6 cells/mL in 6-well plates. Treat cells with varying concentrations of the FLT3 degrader or vehicle control (DMSO) for the desired time points (e.g., 2, 4, 8, 12, 24 hours).

-

Cell Lysis: After treatment, harvest the cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet with RIPA buffer supplemented with protease and phosphatase inhibitors.[8] Incubate on ice for 30 minutes with periodic vortexing.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE on a 4-12% Bis-Tris gel and transfer to a nitrocellulose or PVDF membrane.[12]

-

Antibody Incubation and Detection: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against FLT3 overnight at 4°C. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

2. Cellular Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Compound Treatment: Add serial dilutions of the FLT3 degrader to the wells and incubate for 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and incubate overnight to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat AML cells with the FLT3 degrader at various concentrations for 24-48 hours.

-

Cell Staining: Harvest and wash the cells with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[1][13][14]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13][14]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V-positive and PI-positive.[1][13]

4. Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Fixation: Treat cells with the FLT3 degrader for 24 hours. Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[6][15]

-

Staining: Wash the fixed cells with PBS and resuspend in a solution containing propidium iodide and RNase A.[6]

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry. The DNA content, as measured by PI fluorescence, allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

5. In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

-

Incubation: Incubate the test compound (typically at 1 µM) with liver microsomes (from human, rat, or mouse) in a phosphate buffer at 37°C.[5][16][17]

-

Reaction Initiation: Initiate the metabolic reaction by adding NADPH.[16][17]

-

Time Points and Quenching: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and stop the reaction by adding a cold organic solvent like acetonitrile.[16]

-

Analysis: Analyze the remaining parent compound at each time point by LC-MS/MS.

-

Data Interpretation: Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint) of the compound.

6. In Vivo Xenograft Models

These models are crucial for evaluating the anti-tumor efficacy of FLT3 degraders in a living organism.

-

Cell Line and Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG) for xenograft studies. The human AML cell lines MOLM-13 and MV4-11, which harbor the FLT3-ITD mutation, are commonly used.[18][19][20][21]

-

Tumor Implantation: For a subcutaneous model, inject MOLM-13 or MV4-11 cells mixed with Matrigel into the flank of the mice.[18][21] For a disseminated leukemia model, inject the cells intravenously.[19][22]

-

Treatment: Once tumors are established or a certain time has passed for the disseminated model, randomize the mice into treatment and vehicle control groups. Administer the FLT3 degrader via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[18][20]

-

Efficacy Assessment: Monitor tumor growth by caliper measurements for subcutaneous models or by bioluminescence imaging for disseminated models.[21][22] Monitor the overall health and body weight of the mice. The primary endpoint is often tumor growth inhibition or an increase in survival time.

Future Directions and Conclusion

The development of FLT3 targeted protein degraders represents a significant advancement in the pursuit of more effective and durable therapies for AML. These molecules hold the promise of overcoming the resistance mechanisms that plague traditional FLT3 inhibitors.[13][14] Future research will likely focus on the development of orally bioavailable degraders with improved pharmacokinetic properties, the exploration of novel E3 ligase ligands to expand the scope of this technology, and the investigation of combination therapies to further enhance anti-leukemic activity. This in-depth guide provides a foundational understanding of the principles and practices involved in this exciting and rapidly evolving field of drug discovery.

References

- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 2. MTT assay overview | Abcam [abcam.com]

- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 6. vet.cornell.edu [vet.cornell.edu]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Protein degradation analysis by western blot [bio-protocol.org]

- 9. Discovery of a Novel Orally Bioavailable FLT3-PROTAC Degrader for Efficient Treatment of Acute Myeloid Leukemia and Overcoming Resistance of FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of FLT3-targeting PROTACs with potent antiproliferative activity against acute myeloid leukemia cells harboring FLT3 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. bio-rad.com [bio-rad.com]

- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 14. bosterbio.com [bosterbio.com]

- 15. ucl.ac.uk [ucl.ac.uk]

- 16. mercell.com [mercell.com]

- 17. mttlab.eu [mttlab.eu]

- 18. MOLM-13 Xenograft Model - Altogen Labs [altogenlabs.com]

- 19. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. MOLM-13 Xenograft Model | Xenograft Services [xenograft.net]

- 21. reactionbiology.com [reactionbiology.com]

- 22. researchgate.net [researchgate.net]

Structural Biology of a PROTAC FLT-3 Degrader Ternary Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This in-depth technical guide focuses on the structural biology of a PROTAC ternary complex involving the FMS-like tyrosine kinase 3 (FLT-3) receptor, a critical target in acute myeloid leukemia (AML). While a specific experimental structure for a designated "PROTAC FLT-3 degrader 3" ternary complex is not publicly available, this guide will utilize available data on other FLT-3 PROTACs, including computationally modeled structures, to provide a comprehensive overview of the principles of ternary complex formation, the experimental methodologies used for its characterization, and the associated signaling pathways.

Introduction to FLT-3 and PROTAC-mediated Degradation

FMS-like tyrosine kinase 3 (FLT-3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive activation of the kinase and downstream signaling pathways that drive cancer progression.[2]

PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (in this case, FLT-3), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[4] This event-driven mechanism allows for the catalytic degradation of the target protein, offering a significant advantage over traditional occupancy-based inhibitors.[5]

The FLT-3 Signaling Pathway

Under normal physiological conditions, the binding of the FLT-3 ligand (FL) to the FLT-3 receptor induces receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades.[6] Key pathways activated by FLT-3 include:

-

PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.

-

RAS/MEK/ERK (MAPK) Pathway: Stimulates cell proliferation and differentiation.

-

JAK/STAT Pathway: Particularly, STAT5 is potently activated by FLT3-ITD mutations and contributes to leukemogenesis.[7]

Constitutive activation of these pathways by FLT-3 mutations in AML leads to uncontrolled cell growth and resistance to apoptosis.[2]

Figure 1: Simplified FLT-3 signaling pathway. Activation of the FLT-3 receptor by its ligand leads to the initiation of multiple downstream cascades that regulate cell proliferation and survival.

Structural Biology of the PROTAC Ternary Complex

The formation of a stable and productive ternary complex is the cornerstone of PROTAC efficacy. The structural arrangement of the target protein, PROTAC, and E3 ligase within this complex dictates the efficiency of ubiquitin transfer and subsequent degradation. While an experimental crystal or cryo-EM structure of a PROTAC-FLT-3 degrader ternary complex is yet to be publicly released, computational modeling provides valuable insights into the potential binding modes and key interactions.[8]

Modeling studies of a quizartinib-based PROTAC targeting FLT-3 with the von Hippel-Lindau (VHL) E3 ligase suggest that the PROTAC orients the kinase domain of FLT-3 and VHL in a manner that exposes lysine residues on the FLT-3 surface to the E2 ubiquitin-conjugating enzyme associated with the VHL complex.[9] The linker plays a critical role in establishing favorable protein-protein interactions between FLT-3 and the E3 ligase, which can contribute to the cooperativity of ternary complex formation.[10]

Figure 2: Logical workflow of PROTAC-mediated degradation of FLT-3.

Quantitative Data for FLT-3 Degraders

The potency of PROTACs is typically characterized by their ability to induce degradation (DC50 and Dmax) and their anti-proliferative effects (IC50). Below is a summary of publicly available data for various FLT-3 degraders.

| Compound Name | Target | E3 Ligase Recruited | Cell Line | IC50 (nM) | DC50 (nM) | Dmax (%) |

| PROTAC FLT-3 degrader 3 (compound 35) | FLT-3 | Not Specified | MV4-11 | 7.55 | Not Reported | Not Reported |

| Quizartinib-based PROTAC | FLT-3 | VHL | MV4-11 | ~1 | Not Reported | Not Reported |

| A20 | FLT3-ITD | CRBN | MV4-11 | 39.9 | 7.4 | >90 |

| LWY-713 | FLT-3 | CRBN | MV4-11 | 1.50 | 0.614 | 94.8 |

Note: Data is compiled from various sources and experimental conditions may vary.[11][12][13][14]

Experimental Protocols for Ternary Complex Characterization

A variety of biophysical and structural biology techniques are employed to characterize PROTAC-induced ternary complexes.

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interactions between the PROTAC, target protein, and E3 ligase. This technique can also be used to assess the cooperativity of ternary complex formation.[15]

Detailed Protocol:

-

Protein Preparation: Express and purify recombinant FLT-3 kinase domain and the E3 ligase complex (e.g., VHL-ElonginB-ElonginC). Dialyze all proteins into the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

-

Ligand Preparation: Dissolve the PROTAC in DMSO to a high concentration and then dilute into the ITC buffer to the desired concentration. The final DMSO concentration should be matched in the protein solution.

-

Binary Titrations:

-

Titrate the PROTAC into the FLT-3 solution to determine the binary binding affinity.

-

Titrate the PROTAC into the E3 ligase solution to determine its binary binding affinity.

-

-

Ternary Titration:

-

Saturate the E3 ligase with the PROTAC and titrate this complex into the FLT-3 solution. Alternatively, titrate the PROTAC into a solution containing both FLT-3 and the E3 ligase.

-

-

Data Analysis: Analyze the thermograms using fitting models to determine the binding affinities and cooperativity factor (α).[4]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of binding interactions in real-time.

Detailed Protocol:

-

Chip Preparation: Immobilize the E3 ligase (e.g., biotinylated VBC complex) onto a streptavidin-coated sensor chip.

-

Binary Interaction Analysis:

-

Flow different concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding kinetics.

-

-

Ternary Complex Analysis:

-

Premix the PROTAC with a saturating concentration of the FLT-3 kinase domain.

-

Flow this mixture over the immobilized E3 ligase to measure the formation and dissociation of the ternary complex.

-

-

Data Analysis: Fit the sensorgrams to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD). The cooperativity can be calculated by comparing the binary and ternary binding affinities.

Figure 3: A generalized workflow for analyzing PROTAC ternary complex formation using Surface Plasmon Resonance (SPR).

X-ray Crystallography

X-ray crystallography can provide a high-resolution, static picture of the ternary complex, revealing the precise atomic interactions between the PROTAC, FLT-3, and the E3 ligase.[2]

Detailed Protocol:

-

Complex Formation: Mix purified FLT-3 kinase domain, the E3 ligase complex, and the PROTAC in a slight molar excess of the proteins to the PROTAC.

-

Purification of the Ternary Complex: Use size-exclusion chromatography to isolate the stable ternary complex from unbound components.

-

Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature) to obtain well-diffracting crystals of the ternary complex.

-

Data Collection and Structure Determination: Collect X-ray diffraction data at a synchrotron source and solve the structure using molecular replacement or other phasing methods.[2]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful technique for determining the structure of large and flexible complexes that may be difficult to crystallize. It can provide insights into the conformational dynamics of the ternary complex in a near-native state.[7]

Detailed Protocol:

-

Complex Formation and Purification: Prepare the ternary complex as described for X-ray crystallography.

-

Grid Preparation: Apply a small volume of the purified complex solution to an EM grid, blot away excess liquid, and plunge-freeze in liquid ethane to vitrify the sample.

-

Data Collection: Collect a large dataset of particle images using a transmission electron microscope.

-

Image Processing and 3D Reconstruction: Use specialized software to pick particles, perform 2D classification, and generate a 3D reconstruction of the ternary complex.[4]

Conclusion

The structural and biophysical characterization of PROTAC-induced ternary complexes is paramount for the rational design of effective protein degraders. While a definitive experimental structure of a PROTAC-FLT-3 degrader ternary complex remains elusive, the combination of computational modeling and a suite of biophysical techniques provides a robust framework for understanding the molecular principles governing their formation and function. The detailed methodologies presented in this guide offer a comprehensive toolkit for researchers in the field of targeted protein degradation to advance the development of novel therapeutics for AML and other diseases driven by aberrant kinase signaling.

References

- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 2. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [app.jove.com]

- 7. Cryo-EM structure determination of PROTACs | NanoImaging [nanoimagingservices.com]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Discovery of a Novel Orally Bioavailable FLT3-PROTAC Degrader for Efficient Treatment of Acute Myeloid Leukemia and Overcoming Resistance of FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeted Protein Degradation Cryo-EM | Nano Imaging Services [nanoimagingservices.com]

- 14. selleckchem.com [selleckchem.com]

- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Deep Dive into PROTAC FLT-3 Degraders: A Comparative Analysis of CRBN and VHL E3 Ligase Recruitment

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the landscape of Proteolysis Targeting Chimeras (PROTACs) designed to degrade FMS-like Tyrosine Kinase 3 (FLT-3), a critical target in acute myeloid leukemia (AML). A pivotal aspect of PROTAC design is the choice of recruited E3 ubiquitin ligase. This document provides a comparative analysis of the two most commonly utilized E3 ligases, Cereblon (CRBN) and Von Hippel-Lindau (VHL), in the context of FLT-3 degradation. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows to aid researchers in this field.

Quantitative Comparison of FLT-3 PROTAC Degraders

The efficacy of a PROTAC is primarily defined by its ability to induce the degradation of the target protein. This is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the reported quantitative data for FLT-3 PROTACs that recruit either CRBN or VHL. It is important to note that a direct head-to-head comparison with identical FLT-3 binders and linkers is not extensively available in the public domain. The presented data is collated from various studies and should be interpreted with consideration of the different molecular scaffolds used.

Table 1: CRBN-Recruiting FLT-3 PROTAC Degraders

| PROTAC Compound | FLT-3 Binder | Cell Line | DC50 (nM) | Dmax (%) | Citation |

| LWY-713 | Undisclosed | MV4-11 | 0.614 | 94.8 | [1] |

| PROTAC FLT-3 degrader 5 | Undisclosed | MV4-11 | 1.2 | Not Reported | [2] |

| CRBN(FLT3)-8 | Gilteritinib | Not Reported | Potent Degrader | Not Reported | [3] |

| PROTAC FLT-3 degrader 4 | Undisclosed | MV4-11 | 7.4 | Not Reported | [4] |

| PROTAC FLT-3 degrader 4 | Undisclosed | MOLM-13 | 20.1 | Not Reported | [4] |

Table 2: VHL-Recruiting FLT-3 PROTAC Degraders

| PROTAC Compound | FLT-3 Binder | Cell Line | DC50 (nM) | Dmax (%) | Citation |

| MA191 | Undisclosed | Not Reported | 10 | Not Reported | [5] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of PROTAC candidates. This section provides step-by-step methodologies for key assays.

Western Blotting for Protein Degradation

This protocol outlines the quantification of FLT-3 protein degradation in response to PROTAC treatment.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against FLT-3

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells at an appropriate density and treat with varying concentrations of the FLT-3 PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations of all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against FLT-3 and the loading control antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 9.

-

Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the FLT-3 band intensity to the loading control band intensity. Calculate the percentage of degradation relative to the vehicle control.

MTT Assay for Cytotoxicity

This protocol measures the effect of FLT-3 PROTACs on cell viability.

Materials:

-

96-well plates

-

Cell culture medium

-

FLT-3 PROTAC stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[6]

-

Compound Treatment: Prepare serial dilutions of the FLT-3 PROTAC in cell culture medium and add to the wells. Include a vehicle control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).[6]

-

MTT Addition: After incubation, add 28 µL of 2 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution and measure the absorbance at 490 nm or 590 nm using a microplate reader.[7]

-

Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

AlphaLISA for Ternary Complex Formation

This protocol provides a framework for assessing the formation of the FLT-3:PROTAC:E3 ligase ternary complex. This is a generalized protocol and will require optimization for specific reagents.

Materials:

-

Tagged recombinant FLT-3 protein (e.g., GST-tagged)

-

Tagged recombinant E3 ligase complex (e.g., His-tagged CRBN or VHL)

-

FLT-3 PROTAC

-

AlphaLISA acceptor beads conjugated to an antibody against one tag (e.g., anti-GST)

-

AlphaLISA donor beads conjugated to an antibody against the other tag (e.g., anti-His)

-

AlphaLISA assay buffer

-

384-well microplates

-

Alpha-enabled microplate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the FLT-3 PROTAC in AlphaLISA assay buffer. Prepare working solutions of the tagged proteins and AlphaLISA beads according to the manufacturer's instructions.

-

Assay Assembly: In a 384-well plate, add the tagged FLT-3 protein, the tagged E3 ligase, and the FLT-3 PROTAC at their optimized concentrations.[8]

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow for ternary complex formation.

-

Bead Addition: Add the AlphaLISA acceptor beads and incubate in the dark.

-

Donor Bead Addition: Add the AlphaLISA donor beads and incubate in the dark.

-

Signal Detection: Read the plate on an Alpha-enabled microplate reader.

-

Data Analysis: The AlphaLISA signal is proportional to the amount of ternary complex formed. A characteristic "hook effect" may be observed at high PROTAC concentrations due to the formation of binary complexes.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using the DOT language.

Caption: FLT3 Signaling Pathway.

Caption: General PROTAC Mechanism of Action.

Caption: Experimental Workflow for PROTAC Evaluation.

This guide provides a foundational resource for researchers engaged in the development of FLT-3 targeting PROTACs. The provided data, protocols, and diagrams are intended to facilitate a deeper understanding of the critical considerations in PROTAC design, with a specific focus on the comparative roles of CRBN and VHL E3 ligases. As the field of targeted protein degradation continues to evolve, further studies directly comparing these E3 ligases with matched molecular pairs will be invaluable in guiding the rational design of next-generation FLT-3 degraders.

References

- 1. Novel FLT3 PROTAC degrader active in leukemia models | BioWorld [bioworld.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. PROTAC | DC Chemicals [dcchemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT (Assay protocol [protocols.io]

- 7. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. SLAS2024 [slas2024.eventscribe.net]

Linker Design and its Impact on the Efficacy of PROTAC FLT3 Degraders: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality with the potential to target previously "undruggable" proteins. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker, once considered a passive spacer, is now recognized as a critical determinant of PROTAC efficacy, influencing the formation of a productive ternary complex between the POI and the E3 ligase, as well as impacting the overall physicochemical properties of the molecule.

This technical guide focuses on the design of linkers for PROTACs targeting Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). We will delve into the structure-activity relationships of different linker architectures and their profound impact on the degradation potency and selectivity of FLT3 PROTACs. This document will provide a comprehensive overview of the current landscape, present key data in a structured format, detail relevant experimental protocols, and visualize complex concepts through diagrams to aid in the rational design of next-generation FLT3 degraders.

The PROTAC Mechanism of Action: A Tripartite Alliance

The fundamental mechanism of a PROTAC involves hijacking the cell's natural protein disposal system. By simultaneously binding to both the target protein (FLT3) and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), the PROTAC facilitates the formation of a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome. The PROTAC itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

The FLT3 Signaling Pathway in AML

FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. In a significant portion of AML cases, FLT3 is constitutively activated through internal tandem duplication (ITD) mutations in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD). This aberrant signaling drives leukemogenesis, making FLT3 an attractive therapeutic target.

Linker Design: The Key to Unlocking PROTAC Potential

The linker component of a PROTAC is not merely a tether but a critical modulator of its biological activity. The length, composition, rigidity, and attachment points of the linker collectively influence the stability and geometry of the ternary complex, which in turn dictates the efficiency of target ubiquitination and degradation.

Impact of Linker Length

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in unproductive binding modes or decreased cell permeability.

Impact of Linker Composition

The chemical nature of the linker affects the physicochemical properties of the PROTAC, such as solubility and membrane permeability. Common linker motifs include polyethylene glycol (PEG) chains, alkyl chains, and more rigid structures like alkynes and heterocyclic rings (e.g., piperazine, triazole). PEG linkers can enhance solubility, while alkyl chains offer flexibility. Rigid linkers can help to pre-organize the PROTAC into a conformation favorable for ternary complex formation.

Impact of Attachment Points

The points at which the linker is connected to the target-binding ligand and the E3 ligase ligand are crucial. The linker should be attached at a solvent-exposed position on each ligand to minimize disruption of their binding to their respective proteins.

Case Studies: FLT3 PROTACs and the Role of the Linker

Several research groups have developed potent FLT3 degraders, and their work highlights the critical role of linker optimization.

Gilteritinib-Based PROTACs

Gilteritinib is a potent FLT3 inhibitor that has been widely used as a warhead for FLT3 PROTACs. Studies have shown that varying the linker length and composition can dramatically affect the degradation efficacy of gilteritinib-based PROTACs.

For instance, a series of PROTACs were synthesized by connecting gilteritinib to a pomalidomide derivative (a CRBN ligand) via PEG-based linkers of varying lengths. The degradation potency was found to be highly dependent on the linker length, with an optimal length leading to significantly enhanced degradation of FLT3-ITD.

| PROTAC Name | Warhead | E3 Ligase Ligand | Linker Type | DC50 (nM) in MV4-11 cells | Dmax (%) in MV4-11 cells | Reference |

| CRBN(FLT3)-8 | Gilteritinib | Pomalidomide | PEG-based | ~10 | >90 | [1] |

PROTAC Z29

PROTAC Z29 is another gilteritinib-based degrader that utilizes a VHL ligand. Through screening and structural optimization, Z29 was identified as a highly potent and selective FLT3 degrader. While the exact linker structure is proprietary, it is known to be a key determinant of its high efficacy and favorable safety profile. The development of Z29 involved connecting gilteritinib to different E3 ligase ligands with various linkers to achieve optimal degradation.[2][3][4]

| PROTAC Name | Warhead | E3 Ligase Ligand | Linker Type | DC50 (nM) in MOLM13 cells | Dmax (%) in MOLM13 cells | Reference |

| Z29 | Gilteritinib | VHL | Heterocyclic and aliphatic chains | Not explicitly stated | Not explicitly stated | [2][3][4] |

PROTAC LWY-713

LWY-713 is a potent and selective FLT3 degrader that also uses gilteritinib as the warhead and lenalidomide as the CRBN ligand. The linker in LWY-713 is a glycolic acid-based moiety. This specific linker design contributes to its impressive degradation potency.[5][6][7][8]

| PROTAC Name | Warhead | E3 Ligase Ligand | Linker Composition | DC50 (nM) in MV4-11 cells | Dmax (%) in MV4-11 cells | Reference |

| LWY-713 | Gilteritinib | Lenalidomide | Glycolic acid-based | 0.614 | 94.8 | [8] |

PROTAC A20 (PROTAC FLT-3 degrader 4)

A20 is an orally bioavailable FLT3-ITD degrader that employs a CRBN ligand. Its linker is a key feature contributing to its favorable pharmacokinetic properties and potent in vivo anti-tumor activity.[9][10]

| PROTAC Name | Warhead | E3 Ligase Ligand | Linker Type | DC50 (nM) in MV4-11 cells | Dmax (%) in MV4-11 cells | Reference |

| A20 (PROTAC FLT-3 degrader 4) | Gilteritinib derivative | CRBN | Proprietary | 7.4 | >90 |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of PROTAC efficacy. Below are methodologies for key assays.

FLT3 Protein Degradation Assay (Western Blot)

This protocol is used to quantify the reduction in FLT3 protein levels following PROTAC treatment.

-

Cell Culture: Culture AML cell lines (e.g., MV4-11, MOLM-13) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO2 incubator.

-

PROTAC Treatment: Seed cells in 6-well plates. Once they reach the desired confluence, treat the cells with varying concentrations of the FLT3 PROTAC for different time points (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against FLT3 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the FLT3 band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

FLT3 Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation of FLT3 is mediated by the ubiquitin-proteasome system.

-

Cell Treatment and Lysis: Treat cells with the FLT3 PROTAC and a proteasome inhibitor (e.g., MG132) for a few hours to allow ubiquitinated FLT3 to accumulate. Lyse the cells as described above.

-

Immunoprecipitation (IP):

-

Incubate the cell lysates with an anti-FLT3 antibody overnight at 4°C to capture FLT3 and its binding partners.

-

Add protein A/G agarose beads to the lysates and incubate for 2-4 hours to pull down the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS sample buffer.

-

Perform SDS-PAGE and Western blotting as described above.

-

Probe the membrane with a primary antibody against ubiquitin to detect polyubiquitinated FLT3, which will appear as a high-molecular-weight smear.

-

-

Data Analysis: The presence of a ubiquitin smear in the FLT3 immunoprecipitate from PROTAC-treated cells confirms ubiquitination.

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay measures the effect of FLT3 degradation on the proliferation and viability of AML cells.

-

Cell Seeding: Seed AML cells in a 96-well plate at a suitable density.

-

PROTAC Treatment: Treat the cells with a serial dilution of the FLT3 PROTAC for a specified period (e.g., 72 hours).

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

CellTiter-Glo® Luminescent Cell Viability Assay:

-

Add CellTiter-Glo® reagent to each well.

-

Mix and incubate at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis: Plot the cell viability against the PROTAC concentration and use a non-linear regression model to calculate the IC50 value (concentration for 50% inhibition of cell growth).

Conclusion and Future Directions

The design of the linker is a multifaceted challenge that is paramount to the success of a PROTAC therapeutic. As demonstrated by the case studies of FLT3 PROTACs, subtle modifications in linker length, composition, and attachment points can have a dramatic impact on degradation efficacy, selectivity, and overall drug-like properties. The continued exploration of novel linker chemistries and a deeper understanding of the structural biology of ternary complexes will undoubtedly pave the way for the development of more potent and specific FLT3 degraders for the treatment of AML. Future efforts will likely focus on the development of computational models to predict optimal linker designs and the use of innovative chemical strategies to create linkers with enhanced properties, such as improved cell permeability and metabolic stability. This in-depth understanding of linker design principles will be instrumental in realizing the full therapeutic potential of PROTACs against FLT3 and other challenging cancer targets.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development of Gilteritinib-Based Chimeric Small Molecules that Potently Induce Degradation of FLT3-ITD Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of FLT3 covalent inhibitors with a resorcylic acid core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]

- 7. Discovery of LWY713 as a potent and selective FLT3 PROTAC degrader with in vivo activity against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel FLT3 PROTAC degrader active in leukemia models | BioWorld [bioworld.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of a Novel Orally Bioavailable FLT3-PROTAC Degrader for Efficient Treatment of Acute Myeloid Leukemia and Overcoming Resistance of FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Uptake and Distribution of FLT-3 PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis. While FLT3 inhibitors have shown clinical efficacy, resistance often develops. Proteolysis-targeting chimeras (PROTACs) offer a promising alternative therapeutic strategy by inducing the targeted degradation of the FLT3 protein through the ubiquitin-proteasome system.[3][4] This guide provides an in-depth technical overview of the cellular uptake and distribution of FLT-3 PROTACs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows. Although various FLT-3 PROTACs have been developed, this guide will focus on a selection of well-characterized examples to illustrate the core principles of their cellular activity.

FLT-3 Signaling Pathway

Under normal physiological conditions, the binding of the FLT3 ligand (FL) to the FLT3 receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain.[1][5] This activation creates docking sites for various signaling molecules, leading to the activation of downstream pathways such as the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT pathways, which are critical for cell survival and proliferation.[5] In AML, mutations like FLT-ITD lead to constitutive, ligand-independent activation of FLT3 and its downstream signaling cascades, driving uncontrolled cell growth and survival.[5]

References

Methodological & Application

Application Notes and Protocols: Measuring FLT3 Degradation by PROTAC FLT-3 Degrader 3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis. These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth.[1]